

Application Note: Protocol for Using 8-Aminooctanoic Acid Hydrochloride in SPPS

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Compound of Interest

Compound Name:	8-Aminooctanoic acid hydrochloride
CAS No.:	27991-81-7
Cat. No.:	B1591209

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Executive Summary

8-Aminooctanoic acid (8-Aoc) is a non-canonical amino acid frequently employed as a hydrophobic spacer or linker in peptide-drug conjugates (PDCs), PROTACs, and stapled peptides. Its C8 alkyl chain provides spatial separation between functional domains while modulating the lipophilicity of the final construct.

The Challenge: Commercially, this reagent is often supplied as the hydrochloride salt (HCl). Unlike standard Fmoc-protected amino acids, the HCl salt cannot be used directly in SPPS chain elongation because:

- **Polymerization Risk:** It possesses both a free amine and a free carboxylic acid. Upon activation, it will self-polymerize rather than couple to the resin.
- **Solubility:** The ionic salt form is poorly soluble in standard SPPS solvents (DCM/DMF) compared to the neutral, protected form.

This guide provides the definitive protocol for converting the raw 8-Aoc·HCl salt into a synthesis-ready Fmoc-8-Aoc-OH building block and detailing its subsequent coupling conditions.

Pre-Synthesis: Conversion to Fmoc-8-Aminooctanoic Acid

Objective: To orthogonally protect the

-amine with the Fmoc group, rendering the molecule suitable for standard Fmoc/tBu SPPS cycles.

Reagents Required

- Starting Material: **8-Aminooctanoic acid hydrochloride**.
- Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).
- Base: Sodium Carbonate () or Sodium Bicarbonate ().
- Solvents: 1,4-Dioxane and HPLC-grade Water ().
- Workup: 1N HCl, Ethyl Acetate (EtOAc), Magnesium Sulfate ().

Synthetic Protocol (Batch Scale: 10 mmol)

- Dissolution: In
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